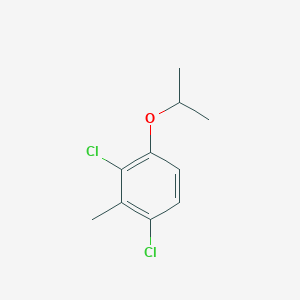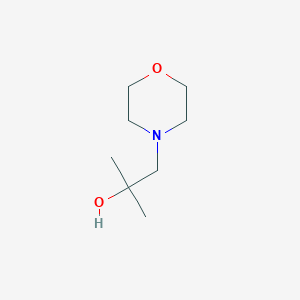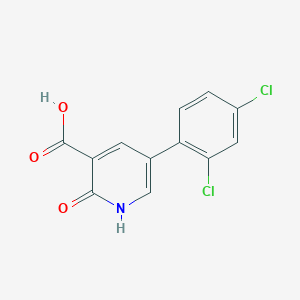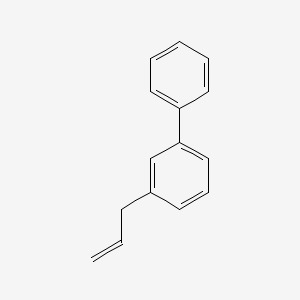
3-(3-Biphenyl)-1-propene; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Biphenyl)-1-propene” is a chemical compound that is likely to be a derivative of biphenyl . Biphenyl is an aromatic hydrocarbon used alone or with diphenyl ether as a heat-transfer fluid . It’s slightly less reactive chemically than benzene .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Two routes for the synthesis of 3,3′-diphenyl BINOLs via 3,3′ bis-halogenated BINOLs intermediates using BINOL as a starting material have been established .Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by two benzene rings linked together by a C-C bond . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings .Chemical Reactions Analysis
The chemical reactions involving biphenyl derivatives often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
Biphenyl, the parent compound of “3-(3-Biphenyl)-1-propene”, is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It’s insoluble in water but soluble in ordinary organic solvents .Mecanismo De Acción
Target of Action
Biphenyl derivatives have been reported to interact withPD-1/PD-L1 immune checkpoints, which play a significant role in cancer immune escape and immunotherapy .
Mode of Action
It’s known that biphenyl derivatives can act as inhibitors of thePD-1/PD-L1 interaction . This interaction releases co-inhibitory signals to activated T cells, inducing apoptosis and inactivating T cells .
Biochemical Pathways
Biphenyl compounds are known to be involved in the degradation of polychlorinated biphenyls (pcbs) under aerobic conditions . The degradation often takes place by double oxygenation on the less chlorinated part of the biphenyl nucleus by the enzyme 2,3-biphenyl dioxygenase and then by 2,3-dihydroxy-biphenyl dioxygenase .
Pharmacokinetics
It’s known that small-molecule inhibitors of pd-1/pd-l1, such as biphenyl derivatives, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
It’s known that the inhibition of the pd-1/pd-l1 interaction can prevent the apoptosis and inactivation of t cells, thereby enhancing the immune response against cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Biphenyl)-1-propene. For instance, in eutrophic conditions and a glucose-rich media, fungi can co-metabolize bifenthrin, a type of biphenyl compound . .
Safety and Hazards
Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s very toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-3-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-7-13-8-6-11-15(12-13)14-9-4-3-5-10-14/h2-6,8-12H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXIJEJMSSAUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

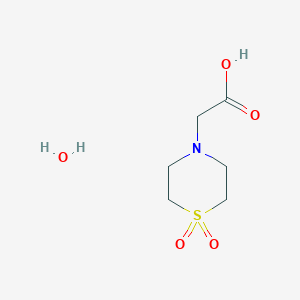
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)


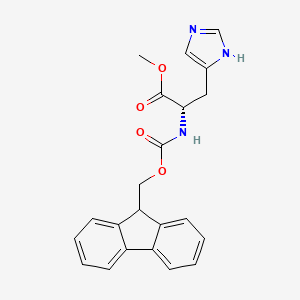
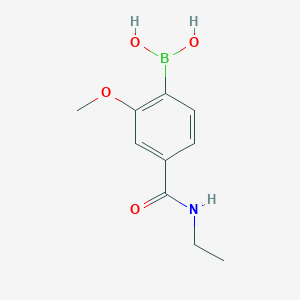
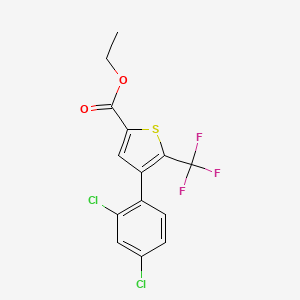
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)
